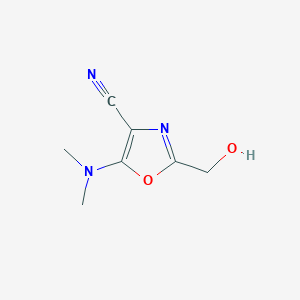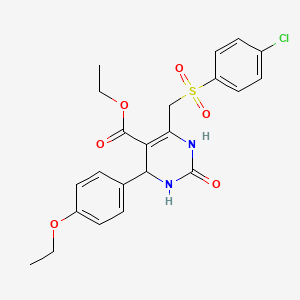![molecular formula C17H9Cl2N3OS B3001574 4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313404-59-0](/img/structure/B3001574.png)
4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H9Cl2N3OS and its molecular weight is 374.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide and its derivatives have shown promising results in anticancer research. A study by Ravinaik et al. (2021) demonstrated that certain derivatives exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Ö. Yılmaz et al. (2015) synthesized pro-apoptotic indapamide derivatives with notable anticancer properties, particularly against melanoma cell lines (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Chemical Synthesis and Reactions
Smolii et al. (2001) explored the chemical properties and reactions of compounds containing the cyano group and thiazolyl residue. Their study revealed that these compounds could undergo various chemical transformations, providing insights into their chemical behavior (Smolii, Panchishin, Pirozhenko, & Drach, 2001). In 2020, Younes et al. synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and investigated their properties, including colorimetric sensing of fluoride anions, indicating potential applications in analytical chemistry (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).
Antimicrobial Properties
The compound and its derivatives also exhibit antimicrobial properties. A study by Chawla (2016) indicated that thiazole derivatives, including those with structural similarities to this compound, displayed significant antimicrobial activity against various bacterial and fungal species (Chawla, 2016).
Insecticidal Activity
Additionally, Mohamed et al. (2020) researched the insecticidal activity of certain derivatives. They found that some compounds exhibited high effectiveness against cotton leaf worms, suggesting potential use in agricultural pest control (Mohamed, Ismail, Madkour, Aly, & Salem, 2020).
Corrosion Inhibition
Yadav et al. (2015) investigated the use of thiazole derivatives as corrosion inhibitors for oil-well tubular steel in acidic environments. Their results showed that these compounds could effectively inhibit corrosion, indicating their potential application in industrial maintenance (Yadav, Sharma, & Kumar, 2015).
Properties
IUPAC Name |
4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3OS/c18-12-5-6-14(19)13(7-12)15-9-24-17(21-15)22-16(23)11-3-1-10(8-20)2-4-11/h1-7,9H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWDZDNMOLEIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
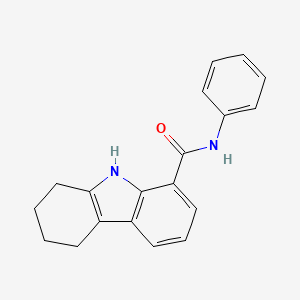


![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)

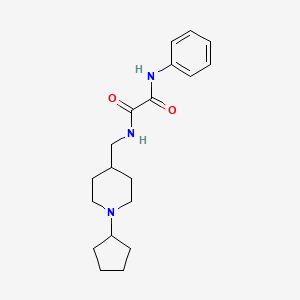
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide](/img/structure/B3001504.png)

![(4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione](/img/structure/B3001506.png)
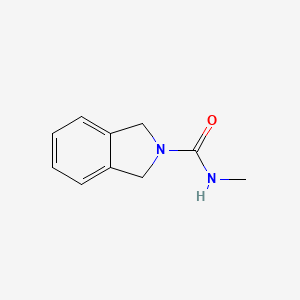
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B3001510.png)
